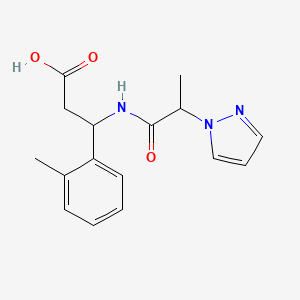![molecular formula C14H16ClNO5 B6663561 2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid](/img/structure/B6663561.png)
2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The structure of this compound features a chloro-substituted phenoxy group linked to an oxane ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 2-chloro-4-nitrophenol with an appropriate oxane derivative under basic conditions.
Reduction and Acylation: The nitro group is reduced to an amine, followed by acylation with oxane-3-carbonyl chloride to form the desired amide.
Esterification: The phenoxy intermediate is then esterified with chloroacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and oxane moieties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with different substituents on the phenoxy ring.
Hydrolysis: Corresponding carboxylic acids and amines.
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced oxane and phenoxy derivatives.
Scientific Research Applications
2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure but different substituents.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness
2-[2-Chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid is unique due to its specific substitution pattern and the presence of the oxane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-chloro-4-(oxane-3-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c15-11-6-10(3-4-12(11)21-8-13(17)18)16-14(19)9-2-1-5-20-7-9/h3-4,6,9H,1-2,5,7-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBHIMUKBRULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC(=C(C=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6663478.png)
![2-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663487.png)
![2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B6663489.png)
![2-[2-Chloro-4-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6663514.png)
![2-[2-Chloro-4-(cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B6663520.png)
![2-[4-[(1-Butanoylpiperidine-2-carbonyl)amino]-2-chlorophenoxy]acetic acid](/img/structure/B6663524.png)
![2-[2-Chloro-4-(oxane-4-carbonylamino)phenoxy]acetic acid](/img/structure/B6663537.png)
![2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid](/img/structure/B6663547.png)

![3-[[2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663576.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-3-(2,4-dimethoxyphenyl)propanoic acid](/img/structure/B6663580.png)
![3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid](/img/structure/B6663581.png)
![3-[[2-(3-Methyl-2-oxobenzimidazol-1-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663586.png)
![4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid](/img/structure/B6663594.png)
